3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one

Catalog No.
S13460824
CAS No.
M.F
C16H12BrClFN3O
M. Wt
396.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethy...

Product Name

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one

IUPAC Name

3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2-one

Molecular Formula

C16H12BrClFN3O

Molecular Weight

396.64 g/mol

InChI

InChI=1S/C16H12BrClFN3O/c1-2-22-14-6-15(18)21-7-8(14)3-10(16(22)23)9-4-13(20)12(19)5-11(9)17/h3-7H,2,20H2,1H3

InChI Key

KKUYGMCTVBPJOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)N)Cl

The compound 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one is a synthetic organic molecule characterized by its complex structure, which includes a naphthyridine core. Its molecular formula is C16H12BrClFN3OC_{16}H_{12}BrClFN_3O, and it has a molar mass of approximately 396.64 g/mol. This compound features multiple functional groups, including an amino group, halogens (bromine and fluorine), and a chloro substituent, which contribute to its potential biological activity and chemical reactivity .

The chemical behavior of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one can be influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Amination reactions: The amino group can participate in further amination reactions, potentially leading to the formation of more complex derivatives.
  • Halogenation: The bromine and fluorine atoms can undergo electrophilic aromatic substitution, introducing additional substituents onto the aromatic rings.

These reactions are significant for modifying the compound to enhance its biological properties or to synthesize analogs for research purposes.

Preliminary studies indicate that compounds similar to 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one may exhibit notable biological activities, including:

  • Antimicrobial properties: Some naphthyridine derivatives are known for their effectiveness against various bacterial strains.
  • Anticancer activity: Research has suggested that certain naphthyridine compounds possess cytotoxic effects on cancer cells, making them potential candidates for cancer therapy .

The synthesis of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. General steps may include:

  • Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of halogens: Bromination and fluorination can be performed using halogenating agents under controlled conditions.
  • Amination: The amino group can be introduced via nucleophilic substitution or through reductive amination techniques.
  • Chlorination: The chloro substituent may be added in the final stages of synthesis.

Each step requires careful optimization to yield high purity and yield of the desired compound .

The potential applications of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one include:

  • Pharmaceutical development: Given its structural features, it may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer agents.
  • Chemical probes: It could be utilized in biochemical assays to explore specific biological pathways or mechanisms due to its unique functional groups.

Interaction studies are critical for understanding how 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one interacts with biological targets. These studies may involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro testing: Assessing cellular responses upon treatment with the compound to determine its therapeutic potential and mechanisms of action.

Such studies will provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one. Notable examples include:

Compound NameStructural FeaturesBiological Activity
7-ChloroquinolineContains a chloro group; quinoline coreAntimicrobial
5-AminoisoquinolinoneAmino group; isoquinoline structureAnticancer
4-FluorobenzamideFluorine substituent; amide functionalityAntimicrobial

Uniqueness

The uniqueness of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one lies in its combination of multiple halogens and an amino group on a naphthyridine scaffold, which may offer distinct biological properties compared to simpler analogs. This complexity could enhance its interactions with biological targets, potentially leading to improved therapeutic profiles .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.98363 g/mol

Monoisotopic Mass

394.98363 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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